N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and an oxalamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and thiophene-2-carboxaldehyde.
Reaction Steps:
The first step involves the formation of a Schiff base by reacting 3,5-dimethyl-1H-pyrazole with thiophene-2-carboxaldehyde.
The Schiff base is then reduced to form the corresponding amine.
The amine is subsequently reacted with 2-methoxybenzyl chloride to form the final product.
Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the thiophene ring.
Reduction: Reduction reactions can target the oxalamide moiety.
Substitution: Substitution reactions can occur at various positions on the pyrazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include sulfoxides and sulfones.
Reduction products may include amides and amines.
Substitution products can vary widely based on the reagents and conditions used.
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-11-15(2)25(24-14)17(19-9-6-10-29-19)13-23-21(27)20(26)22-12-16-7-4-5-8-18(16)28-3/h4-11,17H,12-13H2,1-3H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNIFQDEHWRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities and Therapeutic Applications
Research indicates that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exhibits various biological activities:
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective properties due to its antioxidant capabilities. This suggests possible applications in treating neurodegenerative diseases .
Ion Channel Modulation
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown promise in modulating ion channels such as TRPM8, which are involved in thermosensation and pain pathways. This indicates potential applications in pain management and related disorders .
Anti-inflammatory Properties
Compounds similar to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pyrazole and thiophene rings play crucial roles in binding to these targets, leading to biological activity. The exact mechanism may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness: N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This compound represents a valuable addition to the field of organic chemistry and has the potential for significant applications in various scientific and industrial domains.
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound notable for its diverse biological activities. This compound, featuring a pyrazole ring, a thiophene moiety, and an oxalamide functional group, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H19N5O3S
- Molecular Weight : 373.43 g/mol
The structural components of this compound suggest a range of interactions with biological targets, particularly due to the presence of the pyrazole and thiophene rings which are known for their pharmacological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with pyrazole and thiophene structures exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals, thus potentially offering protective effects against oxidative stress in various biological systems .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly against neurodegenerative conditions. Studies have suggested that it may modulate ion channels such as TRPM8, which is involved in pain pathways and thermosensation, indicating potential applications in pain management .
3. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in preclinical models. It has been tested against carrageenan-induced edema and shown comparable efficacy to standard anti-inflammatory agents like indomethacin .
4. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activities. Similar pyrazole derivatives have exhibited activity against various bacterial strains and fungi, indicating that this compound may also possess similar effects .
Case Study 1: Neuroprotective Screening
In a study focused on neuroprotection, this compound was screened against a panel of enzymes related to neurodegenerative diseases. Results indicated significant binding affinities to target proteins involved in oxidative stress pathways, suggesting its potential role as a neuroprotective agent .
Case Study 2: Anti-inflammatory Evaluation
A series of experiments evaluated the anti-inflammatory effects of the compound using the HRBC membrane stabilization method. Results showed that at varying concentrations (100 µg to 1000 µg), the compound effectively stabilized membranes against lysis induced by heat and other inflammatory stimuli .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to achieve high purity?
Methodological Answer:
The synthesis involves sequential coupling of pyrazole and thiophene derivatives with oxalamide linkers. Key steps include:
- Thiophene Intermediate Preparation : React thiophene-2-carboxylic acid with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine under reflux in anhydrous THF, using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Oxalamide Formation : Use 2-methoxybenzylamine and oxalyl chloride in dichloromethane at 0–5°C to form the oxalamide core .
- Final Coupling : Combine intermediates via nucleophilic substitution, optimizing solvent (e.g., DMF) and temperature (60–80°C) to minimize side reactions .
Critical Parameters : - Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons on pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiophene (δ 6.8–7.2 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethyl and methoxybenzyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 454.2) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced: What strategies are recommended for identifying the molecular targets of this compound in pharmacological studies?
Methodological Answer:
- Target Deconvolution :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with suspected targets (e.g., kinases or GPCRs) .
- Computational Docking : Perform molecular docking (AutoDock Vina) using X-ray structures of potential targets (e.g., COX-2 or EGFR) to predict binding modes .
- CRISPR-Cas9 Knockout : Validate target involvement by assessing activity loss in gene-edited cell lines .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Structural Validation : Confirm compound identity via NMR and HRMS to rule out batch-specific impurities .
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
- Replicate conflicting studies under identical conditions (e.g., pH, serum concentration) .
- SAR Comparison : Compare activities of analogs (e.g., replacing thiophene with phenyl) to isolate structural determinants .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the pyrazole and thiophene moieties?
Methodological Answer:
- Pyrazole Modifications :
- Methyl Group Substitution : Synthesize analogs with -CF₃ or -Cl at the 3,5-positions to assess steric/electronic effects .
- Ring Expansion : Replace pyrazole with indazole to evaluate conformational flexibility .
- Thiophene Modifications :
- Heteroatom Replacement : Substitute thiophene with furan or pyrrole to probe π-stacking interactions .
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate redox properties .
Assay Design :
- Test analogs in enzyme inhibition (e.g., COX-2) and cytotoxicity assays (IC₅₀ values) .
Basic: What is the role of the pyrazole and thiophene moieties in the compound’s electronic properties?
Methodological Answer:
- Pyrazole : The 3,5-dimethyl groups enhance electron density, stabilizing interactions with hydrophobic protein pockets. Computational studies (DFT) show a HOMO energy of -6.2 eV, indicating nucleophilic reactivity .
- Thiophene : The sulfur atom contributes to π-electron delocalization, enabling charge-transfer interactions in materials science applications (e.g., organic semiconductors) .
- Experimental Validation : UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (E₁/2 = +0.85 V) confirm redox activity .
Advanced: What reactions are suitable for modifying the oxalamide group to enhance stability or activity?
Methodological Answer:
- Hydrolysis Resistance : Replace the oxalamide with a thiooxalamide to reduce enzymatic degradation .
- Functionalization :
- Acylation : React with acetyl chloride to form N-acetyl derivatives, improving lipophilicity (logP) .
- Cross-Coupling : Use Suzuki-Miyaura conditions to introduce aryl groups at the amide nitrogen .
- Stability Assays : Incubate derivatives in human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
